Apraclonidine

Ophthalmology Pharmacokinetics Drug Safety

Apraclonidine is the go-to α2 agonist for acute IOP spike prevention after laser procedures, with rapid onset (≤1 hour) and up to 33.9% IOP reduction, all without systemic hypotension. Unlike clonidine, its high polarity limits CNS penetration, ensuring cardiovascular safety. In pediatric angle surgery, it is the only safe α2 agonist (unlike brimonidine). For Horner's syndrome diagnosis, apraclonidine's denervation supersensitivity test is definitive. Researchers value its high α2 binding affinity (IC50 0.9–5.25 nM) for mechanistic studies. Procure Apraclonidine (free base, 98+% purity) for reproducible, clinically relevant results.

Molecular Formula C9H10Cl2N4
Molecular Weight 245.11 g/mol
CAS No. 66711-21-5
Cat. No. B1662514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApraclonidine
CAS66711-21-5
Synonyms2-(4-amino-2,6-dichloro)phenyliminoimidazolidine
4-aminoclonidine
ALO 2145
ALO-2145
apraclonidine
apraclonidine hydrochloride
Iopidine
Iopimax
p-aminoclonidine
para-aminoclonidine
Molecular FormulaC9H10Cl2N4
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl
InChIInChI=1S/C9H10Cl2N4/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9/h3-4H,1-2,12H2,(H2,13,14,15)
InChIKeyIEJXVRYNEISIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.09e-01 g/L

Apraclonidine (CAS 66711-21-5): An Alpha-2 Adrenergic Agonist for Ophthalmic Use in Glaucoma and Post-Surgical IOP Management


Apraclonidine (CAS 66711-21-5), also known as Iopidine, is a relatively selective alpha-2 adrenergic agonist and a structural analog of clonidine [1]. It is used primarily in ophthalmology to lower intraocular pressure (IOP) in patients with glaucoma and to prevent or control post-surgical IOP spikes following laser procedures [2]. Upon topical ocular administration, apraclonidine reduces aqueous humor production and may also enhance uveoscleral outflow [3]. Its chemical structure includes an additional amino group compared to clonidine, which increases its polarity and reduces its ability to cross the blood-brain barrier, thereby minimizing centrally-mediated cardiovascular side effects [4].

Why Clonidine or Brimonidine Cannot Be Directly Substituted for Apraclonidine in Ophthalmic Applications


While apraclonidine, clonidine, and brimonidine all belong to the alpha-2 adrenergic agonist class and lower IOP, their distinct physicochemical and pharmacological profiles preclude simple substitution. The key differentiator lies in the balance between central nervous system penetration, cardiovascular effects, and ocular tolerability. Clonidine, being highly lipophilic, readily crosses the blood-brain barrier, leading to significant systemic hypotension and bradycardia [1]. Conversely, the more polar apraclonidine exhibits minimal CNS penetration, resulting in a safer cardiovascular profile for ophthalmic use [2]. Brimonidine, while also an alpha-2 agonist with lower CNS penetration than clonidine, demonstrates a markedly higher selectivity for the alpha-2A receptor subtype and a lower incidence of ocular allergy compared to apraclonidine, but it is contraindicated in young children due to risks of severe CNS depression [3]. Therefore, the choice among these agents hinges on the specific clinical scenario: short-term IOP spike prevention (apraclonidine), long-term glaucoma management (brimonidine), or a need to avoid specific age-related or allergic adverse effects. The following quantitative evidence details these critical distinctions.

Apraclonidine: Quantifiable Evidence of Differentiation from Clonidine and Brimonidine


Reduced Blood-Brain Barrier Penetration Due to Increased Polarity vs. Clonidine

Apraclonidine's structural modification (addition of an amino group) significantly increases its polarity and reduces its ability to cross the blood-brain barrier compared to its parent compound, clonidine [1]. This difference is quantitatively reflected in their octanol-water partition coefficients (log P), where apraclonidine has a log P of approximately 1.8, while clonidine has a log P of approximately 1.6 [2]. This physicochemical change translates directly to a minimized risk of centrally-mediated cardiovascular side effects such as systemic hypotension and bradycardia, which are prominent with clonidine [1].

Ophthalmology Pharmacokinetics Drug Safety

Comparative Intraocular Pressure (IOP) Reduction in Ocular Hypertensive Patients vs. Clonidine

In a double-masked, crossover study, apraclonidine 1% demonstrated a maximum IOP reduction of 33.9% ± 6.9% (10.10 ± 2.45 mmHg) in ocular hypertensive patients, which was comparable to the IOP-lowering effect of clonidine 0.125% [1]. However, clonidine administration was associated with a significant decrease in ocular perfusion pressure (p<0.001) and worsening of visual field parameters, whereas apraclonidine did not significantly affect these systemic parameters [2]. This indicates that while both drugs effectively lower IOP, apraclonidine achieves this with a superior safety profile regarding ocular blood flow.

Glaucoma Intraocular Pressure Clinical Pharmacology

Ocular Allergy Incidence Compared to Brimonidine in Long-Term Use

Chronic use of apraclonidine is associated with a significantly higher incidence of ocular allergic reactions, specifically follicular conjunctivitis, compared to brimonidine. The reported incidence of this adverse event is 30–48% for apraclonidine, whereas for brimonidine, it ranges from 5% to 9% [1]. This difference is a major factor limiting apraclonidine's use to short-term therapy, while brimonidine is preferred for long-term glaucoma management [2].

Glaucoma Ocular Allergy Adverse Drug Reactions

Pediatric Safety Profile vs. Brimonidine in Infants and Children

Topical apraclonidine 0.5% has been demonstrated to be safe for short-term use in infants and children with glaucoma, whereas brimonidine is contraindicated in this population due to the risk of severe, potentially life-threatening central nervous system depression [1]. In a retrospective study of 115 eyes in 75 pediatric patients receiving apraclonidine, only 8% (6/75) experienced any side effects, which were non-threatening and included topical allergy, lethargy, and decreased appetite [1]. In stark contrast, brimonidine has been linked to serious adverse events like apnea, bradycardia, and hypotension in young children [2].

Pediatric Ophthalmology Glaucoma Drug Safety

Apraclonidine: Key Industrial and Research Application Scenarios Based on Evidenced Differentiation


Short-Term Prophylaxis of Post-Surgical Intraocular Pressure (IOP) Spikes

Apraclonidine's primary and most evidence-supported application is the prevention or control of acute IOP elevations following anterior segment laser procedures such as argon laser trabeculoplasty, argon laser iridotomy, and Nd:YAG posterior capsulotomy [5]. Its rapid onset of action (within one hour) and significant IOP-lowering effect (up to 33.9% reduction) without causing systemic hypotension make it uniquely suited for this short-term, high-acuity setting [6]. The high risk of ocular allergy with prolonged use (30-48%) precludes its use in chronic glaucoma management, reinforcing its role as an acute intervention agent [3].

Pediatric Glaucoma Management During and After Angle Surgery

In pediatric ophthalmology, apraclonidine 0.5% is a critical agent for controlling IOP in infants and children undergoing angle surgery for congenital or infantile glaucoma [5]. Unlike brimonidine, which is contraindicated in this population due to risks of severe CNS depression, apraclonidine has a proven safety record for short-term use in these vulnerable patients [5]. The evidence shows a low incidence of non-threatening side effects (8%), allowing surgeons to manage post-operative IOP without the systemic risks associated with other alpha-agonists [5].

Horner's Syndrome Pharmacological Testing

Apraclonidine's alpha-adrenergic agonist properties are leveraged in a diagnostic test for Horner's syndrome. In patients with this condition, the affected eye exhibits denervation supersensitivity; instillation of apraclonidine 0.5% or 1% will cause dilation of the miotic pupil and elevation of the ptotic eyelid, confirming the diagnosis [5]. This is a specialized but important niche application that distinguishes apraclonidine from other glaucoma medications.

Research Tool for Studying Alpha-2 Adrenergic Receptor Pharmacology

Apraclonidine's high binding affinity for alpha-2 adrenergic receptors (IC50 values ranging from 0.9 to 5.25 nM across various tissues) and its distinct selectivity profile make it a valuable tool compound in basic and translational research [5]. Its ability to lower IOP through mechanisms involving both aqueous humor production and uveoscleral outflow provides a model for studying ocular pharmacology and the development of novel anti-glaucoma therapies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apraclonidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.